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Compound of Interest

Compound Name: 3-Bromoquinolin-6-amine

Cat. No.: B1276300 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 3-Bromoquinolin-6-amine (CAS No. 7101-96-4). Due to the limited availability of direct

experimental spectra for this specific compound, this document leverages data from structurally

related analogs, such as 3-aminoquinoline and 3-bromoquinoline, to predict the characteristic

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Detailed, generalized experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 3-Bromoquinolin-6-
amine. These predictions are based on established principles of spectroscopy and data from

analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Bromoquinolin-6-amine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1276300?utm_src=pdf-interest
https://www.benchchem.com/product/b1276300?utm_src=pdf-body
https://www.benchchem.com/product/b1276300?utm_src=pdf-body
https://www.benchchem.com/product/b1276300?utm_src=pdf-body
https://www.benchchem.com/product/b1276300?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276300?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 ~8.8 - 9.0 d ~2.0

H-4 ~8.2 - 8.4 d ~2.0

H-5 ~7.8 - 8.0 d ~9.0

H-7 ~7.3 - 7.5 dd ~9.0, 2.5

H-8 ~7.1 - 7.3 d ~2.5

-NH₂ ~4.0 - 5.0 br s -

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Bromoquinolin-6-amine

Carbon Predicted Chemical Shift (δ, ppm)

C-2 ~150 - 152

C-3 ~120 - 122

C-4 ~135 - 137

C-4a ~128 - 130

C-5 ~122 - 124

C-6 ~145 - 147

C-7 ~123 - 125

C-8 ~108 - 110

C-8a ~143 - 145

Infrared (IR) Spectroscopy
Table 3: Predicted Infrared (IR) Absorption Bands for 3-Bromoquinolin-6-amine
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Functional Group Vibration Mode
Predicted
Wavenumber
(cm⁻¹)

Intensity

N-H
Asymmetric &

Symmetric Stretch

3450 - 3300 (two

bands)
Medium

C-H (aromatic) Stretch 3100 - 3000 Medium-Weak

C=C, C=N (aromatic) Stretch 1620 - 1450 Medium-Strong

N-H Bend 1650 - 1580 Medium

C-N Stretch 1335 - 1250 Strong

C-Br Stretch ~700 - 550 Strong

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry (MS) Data for 3-Bromoquinolin-6-amine

Ion Predicted m/z Notes

[M]⁺ 222/224

Molecular ion peak with

characteristic 1:1 isotopic

pattern for bromine (⁷⁹Br/⁸¹Br).

[M+H]⁺ 223/225

Protonated molecular ion, also

showing the bromine isotopic

pattern.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for quinoline

derivatives like 3-Bromoquinolin-6-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard approach for acquiring ¹H and ¹³C NMR spectra is as follows:
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Sample Preparation: Dissolve approximately 5-10 mg of 3-Bromoquinolin-6-amine in 0.6-

0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans will be necessary compared to ¹H NMR to achieve an adequate

signal-to-noise ratio.

Data Processing:

Apply Fourier transform to the Free Induction Decay (FID).

Phase the spectrum and perform baseline correction.

Calibrate the chemical shifts using the residual solvent peak as an internal reference.

Infrared (IR) Spectroscopy
A typical procedure for obtaining an IR spectrum of a solid sample is:

Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of solid 3-Bromoquinolin-6-amine with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.[1]
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Place the mixture into a pellet die and apply pressure with a hydraulic press to form a

transparent or translucent pellet.[1]

Data Acquisition:

Place the KBr pellet in the sample holder of an FTIR spectrometer.[1]

Record the spectrum, typically in the range of 4000-400 cm⁻¹.[1]

Collect a background spectrum of a blank KBr pellet to subtract from the sample

spectrum.[1]

Mass Spectrometry (MS)
A general protocol for obtaining a mass spectrum is as follows:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

This can be done via a direct insertion probe or after separation by a technique like gas

chromatography (GC) or liquid chromatography (LC).

Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a

common technique that can provide information about fragmentation patterns. Electrospray

Ionization (ESI) is a softer technique that is useful for observing the molecular ion.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: An electron multiplier or a similar detector records the abundance of ions at each

m/z value.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.[2]

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a chemical compound like 3-Bromoquinolin-6-amine.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1276300#spectroscopic-data-of-3-bromoquinolin-6-
amine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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